(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” contains an oxadiazole ring and an imidazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole
Mode of action
Compounds containing oxadiazole and imidazole rings are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical pathways
Oxadiazole and imidazole derivatives have been found to affect various biochemical pathways, leading to their wide range of biological activities .
Result of action
Oxadiazole and imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-8-12(18-22-9)15(20)19-6-4-11(5-7-19)14-17-16-13(21-14)10-2-3-10/h8,10-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNQAZINSWTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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